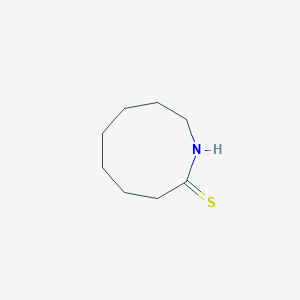

2H-Azonine-2-thione, octahydro-

Description

Contextualization within Medium-Sized Nitrogen Heterocycles

Medium-sized rings, typically defined as those containing eight to eleven atoms, occupy a unique chemical space. Their synthesis and conformational behavior are often more complex than their smaller or larger counterparts. princeton.eduslideshare.net2H-Azonine-2-thione, octahydro- is a member of this class, specifically a nine-membered nitrogen-containing heterocycle. The synthesis of such medium-ring lactams and their derivatives can be challenging, though various ring-expansion protocols have been developed to access these structures. whiterose.ac.uknih.gov The study of these molecules is driven by the fact that many bioactive natural products are based on medium-sized rings. whiterose.ac.uk

Unique Structural Attributes: Nine-Membered Ring, Octahydro Saturation, and Thione Functionality

The chemical identity of 2H-Azonine-2-thione, octahydro- is defined by three key structural attributes:

Nine-Membered Ring: The core of the molecule is an azonine (B14745161) ring, a nine-membered heterocycle containing a nitrogen atom. wikipedia.org The conformational flexibility of such a ring is significant, and its preferred conformations are dictated by the minimization of transannular strain. princeton.eduslideshare.net

Octahydro Saturation: The "octahydro-" prefix indicates that the nine-membered ring is fully saturated, meaning it contains no double bonds within the ring. This saturation imparts a three-dimensional structure that is more flexible than its unsaturated counterpart, azonine. wikipedia.org

Thione Functionality: The presence of a thione group (C=S) at the 2-position is a defining feature. This is in contrast to the more common lactam (amide) function found in related compounds like caprolactam. The thione group influences the molecule's reactivity and spectroscopic properties.

These features are summarized in the table below:

| Attribute | Description |

| Ring System | Azonine (9-membered heterocycle with one nitrogen atom) |

| Saturation | Octahydro (fully saturated ring) |

| Functional Group | Thione (C=S) at the 2-position |

Historical Perspective on Related Heterocyclic Systems

The understanding of 2H-Azonine-2-thione, octahydro- is enriched by examining the history and chemistry of related heterocyclic systems. The study of heterocyclic chemistry has a long history, with significant developments beginning in the 1800s. wikipedia.org

Azonines: The parent unsaturated nine-membered nitrogen heterocycle, azonine, has been a subject of theoretical and experimental interest due to its potential aromaticity. wikipedia.orgacs.org Its derivatives have been synthesized and studied for their unique electronic and conformational properties. wikipedia.org

Azocines: These are eight-membered nitrogen-containing heterocycles. The synthesis of azocine (B12641756) derivatives has been an active area of research, with various methods developed, including ring-expansion reactions and palladium-catalyzed intramolecular Heck reactions. thieme-connect.comnih.gov

Caprolactams: Caprolactam, a seven-membered lactam, is a well-known and industrially significant compound, primarily used in the production of Nylon 6. wikipedia.org Its chemistry, including its polymerization, has been extensively studied. researchgate.net The synthesis of substituted caprolactams continues to be an area of interest. rsc.org

Thiazolidine-2-thiones: This class of five-membered heterocycles contains both nitrogen and sulfur. They are valuable synthetic intermediates and have been investigated for their biological activities. organic-chemistry.orgresearchgate.netmorressier.comnih.gov Various synthetic methods for their preparation have been reported, often involving carbon disulfide as a key reagent. organic-chemistry.orgnih.gov

The table below provides a comparative overview of these related heterocyclic systems.

| Compound Family | Ring Size | Key Features |

| Azonines | 9 | Unsaturated, potential aromaticity wikipedia.org |

| Azocines | 8 | Unsaturated, various synthetic routes available thieme-connect.comnih.gov |

| Caprolactams | 7 | Lactam functionality, industrial importance wikipedia.orgresearchgate.net |

| Thiazolidine-2-thiones | 5 | Contains both nitrogen and sulfur, synthetic utility organic-chemistry.orgnih.gov |

Structure

3D Structure

Properties

CAS No. |

21577-72-0 |

|---|---|

Molecular Formula |

C8H15NS |

Molecular Weight |

157.28 g/mol |

IUPAC Name |

azonane-2-thione |

InChI |

InChI=1S/C8H15NS/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10) |

InChI Key |

RSZRTFBUXPOVAO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=S)NCCC1 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Elucidation of 2h Azonine 2 Thione, Octahydro Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. For octahydro-2H-azonine-2-thione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be indispensable for establishing connectivity, stereochemistry, and understanding its dynamic conformational behavior.

The ¹H and ¹³C NMR spectra of octahydro-2H-azonine-2-thione are expected to be complex due to the presence of multiple methylene (B1212753) groups in different chemical environments and the conformational flexibility of the nine-membered ring.

The ¹H NMR spectrum would likely exhibit broad, overlapping multiplets for the methylene protons (CH₂) adjacent to the nitrogen and sulfur atoms, as well as for the other ring protons. The chemical shifts of the protons alpha to the nitrogen (position 3) would be expected in the range of 3.0-3.5 ppm, deshielded by the adjacent heteroatom. The protons alpha to the thione group (position 9) would also be deshielded, appearing around 2.5-3.0 ppm. The remaining methylene protons would likely resonate between 1.2 and 2.0 ppm. The NH proton would give rise to a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, but typically in the range of 7.5-8.5 ppm.

The ¹³C NMR spectrum provides crucial information about the carbon framework. A key feature would be the downfield signal of the thione carbon (C=S) at position 2, which is characteristically found in the range of 200-210 ppm, approximately 30 ppm downfield from the corresponding amide carbonyl carbon. nih.gov The carbons adjacent to the nitrogen (C3) and the thione group (C9) would appear in the regions of 40-50 ppm and 30-40 ppm, respectively. The other six methylene carbons of the ring would be expected to resonate in the 20-35 ppm range. The exact chemical shifts would be highly sensitive to the ring's conformation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Octahydro-2H-azonine-2-thione

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=S) | - | ~205 |

| N-H | ~8.0 (broad) | - |

| C3-H₂ | ~3.2 | ~45 |

| C4-H₂ | ~1.7 | ~28 |

| C5-H₂ | ~1.5 | ~26 |

| C6-H₂ | ~1.5 | ~26 |

| C7-H₂ | ~1.6 | ~27 |

| C8-H₂ | ~1.8 | ~30 |

| C9-H₂ | ~2.8 | ~38 |

Note: The values in the table are predicted based on general principles and data from analogous compounds and may vary depending on the specific conformation and experimental conditions.

The coupling constants (J-values) obtained from a high-resolution ¹H NMR spectrum would provide valuable information about the dihedral angles between adjacent protons, which in turn reflects the local conformation of the ring.

To unravel the complex and often overlapping signals in the one-dimensional spectra, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy) would be used to establish the connectivity of protons within the ring, identifying which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For a flexible nine-membered ring, NOESY can reveal through-space interactions between protons that are distant in the primary structure but close in the folded conformation. This is particularly important for determining the preferred conformation(s) in solution.

The conformational landscape of nine-membered rings is known to be complex, with multiple low-energy conformers potentially coexisting in solution. iucr.orgresearchgate.net Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at different temperatures, would be critical to investigate the conformational exchange processes, such as ring inversion. At low temperatures, the exchange between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. By analyzing the changes in the spectra as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational interchange. Hindered rotation around the amide C-N bond can also contribute to the dynamic behavior observed in the NMR spectra. rsc.org

Infrared (IR) and Raman Spectroscopy of the Thione Moiety and Ring Vibrations

Vibrational spectroscopy provides complementary information to NMR, particularly regarding the functional groups present in the molecule.

The IR spectrum of octahydro-2H-azonine-2-thione would be characterized by several key absorption bands. The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methylene groups would be observed around 2850-2950 cm⁻¹. The most characteristic band for the thioamide group is the C=S stretching vibration, which is expected to appear in the region of 1100-1250 cm⁻¹. nih.gov This is significantly lower in frequency compared to the C=O stretch of the corresponding lactam (around 1650 cm⁻¹), which is a direct consequence of the weaker C=S double bond. Other important bands include the N-H bending vibration around 1550 cm⁻¹ and various C-N stretching and C-C skeletal vibrations in the fingerprint region. For cyclic peptides with nine-membered rings, broad peaks in the IR spectrum can be indicative of a conformational equilibrium involving intramolecularly hydrogen-bonded conformers. nih.gov

Raman spectroscopy , being particularly sensitive to non-polar bonds, would be a valuable tool for studying the C-S and C-C vibrations of the ring structure. The C=S stretching vibration, while present in the IR, often gives a strong and sharp signal in the Raman spectrum, aiding in its definitive assignment.

Interactive Data Table: Key Predicted IR and Raman Vibrational Frequencies for Octahydro-2H-azonine-2-thione

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 (broad) | Weak | Medium |

| C-H Stretch | 2850-2950 | 2850-2950 | Strong |

| C=S Stretch | 1180 | 1180 | Medium (IR), Strong (Raman) |

| N-H Bend | 1550 | Weak | Medium |

| CH₂ Bend | 1450 | 1450 | Medium |

Note: The values in the table are predicted based on general principles and data from analogous compounds. The intensity is a qualitative prediction.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For octahydro-2H-azonine-2-thione (C₈H₁₅NS), the expected exact mass of the molecular ion [M]⁺ would be approximately 157.0976 m/z. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry would provide valuable structural clues. Common fragmentation pathways for cyclic thioamides could include:

α-Cleavage: Cleavage of the bonds adjacent to the nitrogen and thione group.

Ring Cleavage: Fragmentation of the nine-membered ring, leading to the loss of small neutral molecules like ethylene (B1197577) or propylene.

McLafferty-type rearrangement: If sterically feasible, a hydrogen atom from the ring could be transferred to the thione sulfur, followed by cleavage.

The analysis of the fragmentation patterns of cyclic peptides and related heterocyclic compounds can be complex due to the multiple possible cleavage sites. shimadzu.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thioamide functional group is the primary chromophore in octahydro-2H-azonine-2-thione. Thioamides typically exhibit two characteristic absorption bands:

A high-energy π → π* transition , usually observed in the far-UV region.

A lower-energy n → π* transition , which is formally forbidden but often observed as a weak absorption band at longer wavelengths.

For a simple thioamide, the π → π* transition is expected around 260-270 nm, while the n → π* transition may appear as a weak shoulder around 330-350 nm. nih.gov The exact position and intensity of these bands can be influenced by the solvent polarity and the conformation of the molecule. The UV absorption of thioamides is red-shifted compared to their amide counterparts, which typically absorb below 220 nm. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. Since 2H-Azonine-2-thione, octahydro- possesses stereocenters, it is expected to be chiral and thus exhibit a chiroptical response. ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, which is sensitive to the spatial arrangement of chromophores. VCD, the infrared counterpart to ECD, provides information on the stereochemistry based on molecular vibrations.

A comprehensive search of the scientific literature for studies on the ECD or VCD of 2H-Azonine-2-thione, octahydro- did not return any specific results. Therefore, there is no published experimental or theoretical chiroptical data to confirm the absolute configuration of its enantiomers.

Representative Data Table (Hypothetical)

The following table illustrates the type of data that would be generated from an ECD analysis, comparing experimental results with quantum chemical calculations to assign the absolute configuration. This is a hypothetical representation due to the lack of available data.

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (for S-enantiomer) |

| 290 | +2.5 | +2.8 |

| 265 | -1.8 | -2.1 |

| 240 | +0.5 | +0.7 |

Conformational Analysis and Dynamics of the Octahydroazonine Ring

Energy Barriers to Ring Inversion and Pseudorotation

The various conformations of a nine-membered ring are not static but are in constant flux, interconverting through processes known as ring inversion and pseudorotation. Ring inversion is a higher-energy process that involves the flipping of the entire ring, while pseudorotation is a lower-energy process that allows for the interconversion of similar conformations without passing through a high-energy planar state.

The energy barriers for these processes in nine-membered rings are generally low, meaning that at room temperature, the molecule is rapidly interconverting between its various conformations. This dynamic nature can make it challenging to study individual conformers experimentally. The presence of heteroatoms and functional groups can influence these energy barriers. For instance, the partial double-bond character of the amide (or in this case, thiolactam) bond can increase the barrier to certain conformational changes.

Influence of the Thione Group on Ring Conformation

The presence of a thione (C=S) group as part of the thiolactam functionality in 2H-Azonine-2-thione, octahydro- has a significant impact on the conformation of the nine-membered ring. The C-N bond within the thiolactam group has partial double-bond character, which restricts rotation around this bond and introduces a degree of planarity to this portion of the molecule. This planarity, in turn, influences the possible conformations of the rest of the ring.

Computational Modeling of Conformational Landscapes

Given the complexity and dynamic nature of nine-membered rings, computational modeling has become an indispensable tool for exploring their conformational landscapes. nih.gov Techniques such as Density Functional Theory (DFT) and Molecular Mechanics (MM) are used to calculate the energies of different conformations and the barriers for their interconversion. These methods can provide a detailed picture of the potential energy surface of the molecule, identifying the low-energy conformers and the pathways between them.

For 2H-Azonine-2-thione, octahydro-, a thorough computational study would involve a systematic search of the conformational space to identify all possible low-energy structures. Subsequent calculations could then map out the pseudorotation and ring inversion pathways, providing valuable insights into the dynamic behavior of this molecule. Such studies, while not yet published for this specific compound, would be crucial for a complete understanding of its structure and reactivity.

Chemical Reactivity and Reaction Mechanisms of 2h Azonine 2 Thione, Octahydro

Reactions Involving the Thiocarbonyl Analogous Group

The thiocarbonyl group (C=S) is a homolog of the carbonyl group (C=O), but it exhibits distinct reactivity. The lower electronegativity and greater polarizability of sulfur compared to oxygen make the thiocarbonyl carbon more electrophilic and the C=S bond weaker than the C=O bond.

The thiocarbonyl carbon in 2H-Azonine-2-thione, octahydro- is highly susceptible to nucleophilic attack. This enhanced reactivity, when compared to its lactam counterpart (azacyclononan-2-one), is attributed to the better ability of sulfur to accommodate a negative charge in the tetrahedral intermediate and the weaker C=S pi-bond. A wide variety of nucleophiles can add to the thiocarbonyl carbon, leading to the formation of a tetrahedral intermediate which can then undergo further reactions.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Thiohemiaminal |

| Organometallics | Grignard reagents (RMgX) | α-Substituted amine |

| Amines | Primary or secondary amines | Amidine |

The reaction with organometallic reagents, such as Grignard or organolithium reagents, typically leads to the formation of a stable intermediate that, upon workup, can yield α-substituted cyclic amines. Hydrolysis, usually under acidic or basic conditions, results in ring-opening to afford the corresponding amino acid.

Like other thionamides, 2H-Azonine-2-thione, octahydro- can exist in equilibrium with its thiol tautomer, 1,3,4,5,6,7,8,9-octahydro-2H-azonine-2-thiol. Although the thione form generally predominates, the presence of the thiol tautomer provides a pathway for unique reactivity.

The thiol tautomer can participate in thiol-mediated reactions, most notably thiol-ene reactions. nih.gov In the presence of a radical initiator or under UV irradiation, the thiol group can add across a carbon-carbon double or triple bond of an appropriate acceptor molecule. nih.gov This "click chemistry" type reaction is highly efficient and allows for the functionalization of the thionolactam at the sulfur atom. youtube.comresearchgate.netnih.gov

The sulfur atom in the thione group is susceptible to oxidation by various oxidizing agents. The outcome of the oxidation depends on the reagent used and the reaction conditions. Mild oxidation can lead to the formation of a sulfine (B13751562) (S-oxide), which is a reactive intermediate itself. Stronger oxidation can lead to the replacement of the sulfur atom with an oxygen atom, converting the thionolactam back to the corresponding lactam, or even result in ring-opening.

Table 2: Oxidative Transformations of the Thione Group

| Oxidizing Agent | Product |

|---|---|

| m-Chloroperoxybenzoic acid (mCPBA) | Sulfine (S-oxide) or Lactam |

| Hydrogen peroxide (H₂O₂) | Lactam |

Reactivity of the Nitrogen Atom in the Ring

The nitrogen atom in 2H-Azonine-2-thione, octahydro- is a secondary amine and thus can undergo reactions typical of this functional group, such as alkylation and acylation.

Alkylation of the nitrogen atom can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. Similarly, acylation can be performed using acyl chlorides or anhydrides. These reactions lead to N-substituted thionolactams, which can have significantly different properties compared to the parent compound. The choice of base and solvent can be crucial in directing the reaction towards N-alkylation versus potential S-alkylation of the thiol tautomer.

Table 3: N-Alkylation and N-Acylation Reactions

| Reagent Type | Reagent Example | Product Type |

|---|---|---|

| Alkyl Halide | Methyl iodide (CH₃I) | N-Methylated thionolactam |

| Acyl Chloride | Acetyl chloride (CH₃COCl) | N-Acetylated thionolactam |

For instance, a bulky N-substituent can sterically hinder the approach of nucleophiles to the thiocarbonyl carbon, thereby reducing its reactivity. Conversely, an electron-withdrawing N-substituent can increase the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. The conformation of the N-substituent itself relative to the ring can also play a role in directing the stereochemical outcome of reactions at the α-carbon. youtube.com

Reactions at the Octahydroazonine Ring System

The reactivity of the octahydroazonine ring system in 2H-Azonine-2-thione, octahydro- is largely theoretical at this point due to a lack of specific studies.

Ring-Opening Reactions

Currently, there is no available research detailing specific ring-opening reactions for 2H-Azonine-2-thione, octahydro-.

Functionalization of Peripheral Carbons

Detailed methodologies for the functionalization of the peripheral carbon atoms of the octahydroazonine ring in 2H-Azonine-2-thione, octahydro- are not present in the available scientific literature.

Derivatization and Functionalization Strategies for 2h Azonine 2 Thione, Octahydro

Synthesis of N-Substituted 2H-Azonine-2-thione, octahydro- Derivatives

The presence of a secondary amine in the 2H-Azonine-2-thione, octahydro- ring provides a reactive handle for the introduction of various substituents at the nitrogen atom. N-alkylation and N-acylation are primary methods to achieve this transformation, analogous to the well-established chemistry of other lactams and thiolactams. scispace.comnih.gov

N-alkylation can be readily achieved by treating the parent thiolactam with a suitable alkylating agent in the presence of a base. The choice of base is crucial to deprotonate the N-H group, thereby increasing its nucleophilicity. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). researchgate.netchemrxiv.org The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). A wide array of alkyl halides (iodides, bromides, and chlorides) can be employed to introduce diverse alkyl chains.

N-acylation offers another route to N-substituted derivatives, leading to the formation of N-acylthiolactams. This can be accomplished using acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (B92270) to scavenge the acidic byproduct. These reactions are generally high-yielding and proceed under mild conditions.

| Entry | Alkylating/Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Methyl iodide | NaH | THF | 25 | 92 |

| 2 | Benzyl bromide | K₂CO₃ | DMF | 60 | 88 |

| 3 | Acetyl chloride | Et₃N | CH₂Cl₂ | 0-25 | 95 |

| 4 | Benzoyl chloride | Pyridine | CH₂Cl₂ | 25 | 91 |

| 5 | Ethyl bromoacetate (B1195939) | Cs₂CO₃ | CH₃CN | 50 | 85 |

Table 1: Representative Conditions for N-Substitution of 2H-Azonine-2-thione, octahydro-

Introduction of Diverse Functional Groups onto the Octahydroazonine Scaffold

Functionalization of the carbon backbone of the octahydroazonine ring is a more challenging yet crucial aspect of derivatization. rsc.org This can be approached through several strategies, primarily targeting the α-carbon to the thiocarbonyl group or other positions on the carbocyclic ring.

One potential method involves the deprotonation of the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form a thioenolate intermediate. This nucleophilic species can then react with various electrophiles to introduce functional groups. For instance, reaction with an alkyl halide would result in α-alkylation, while reaction with an aldehyde would yield an α-hydroxyalkyl derivative.

Alternatively, free-radical halogenation could be employed to introduce a handle for further substitution at various positions on the ring, although this method may suffer from a lack of regioselectivity. Subsequent nucleophilic substitution of the resulting halo-derivative could then be used to introduce a range of functionalities.

| Entry | Reagent 1 | Reagent 2 | Position of Functionalization | Product Type |

| 1 | LDA | Methyl iodide | α-carbon | α-Methyl derivative |

| 2 | LDA | Benzaldehyde | α-carbon | α-(Hydroxybenzyl) derivative |

| 3 | N-Bromosuccinimide, AIBN | - | Ring Carbon | Bromo-substituted derivative |

| 4 | Bromo-substituted derivative | Sodium azide | Ring Carbon | Azido-substituted derivative |

Table 2: Proposed Strategies for Backbone Functionalization

Mannich-Type Reactions and Related Aminomethylations

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, and the N-H proton of 2H-Azonine-2-thione, octahydro- is a suitable candidate for such transformations. youtube.comresearchgate.net In a classical Mannich reaction, the thiolactam can be treated with formaldehyde (B43269) and a primary or secondary amine to yield the corresponding N-aminomethyl derivative. researchgate.net This reaction introduces a new amino functionality tethered to the lactam nitrogen through a methylene (B1212753) bridge.

The choice of the amine component in the Mannich reaction allows for the incorporation of a wide variety of substituents. Both aliphatic and aromatic amines can be utilized, leading to a diverse set of products. The reaction is typically carried out in a protic solvent like ethanol (B145695) or water and may be acid or base-catalyzed.

A variation of this reaction involves the use of pre-formed iminium salts as the electrophile, which can offer greater control and milder reaction conditions.

| Entry | Amine | Aldehyde | Solvent | Catalyst | Product |

| 1 | Dimethylamine | Formaldehyde | Ethanol | - | N-(Dimethylaminomethyl) derivative |

| 2 | Aniline | Formaldehyde | Acetic Acid | H⁺ | N-(Phenylaminomethyl) derivative |

| 3 | Morpholine | Formaldehyde | Water | - | N-(Morpholinomethyl) derivative |

| 4 | Piperidine | Eschenmoser's salt | CH₂Cl₂ | - | N-(Piperidinomethyl) derivative |

Table 3: Proposed Mannich-Type Reactions

Cycloaddition Reactions Involving the Thione Moiety

The thiocarbonyl group (C=S) of 2H-Azonine-2-thione, octahydro- can participate in various cycloaddition reactions, providing a pathway to complex fused-ring systems. The thione can act as a dienophile or a dipolarophile in these transformations. wikipedia.org

In a [4+2] cycloaddition (Diels-Alder reaction), the thione can react with a conjugated diene. Electron-withdrawing groups on the diene would likely enhance the reactivity of the thione as a dienophile. Conversely, the thione could potentially act as a 2π component in reactions with 1,3-dipoles, such as nitrile oxides or azides, leading to the formation of five-membered heterocyclic rings fused to the azonine (B14745161) scaffold. rsc.orgrsc.orgacs.org

Photochemical [2+2] cycloadditions with alkenes are also a plausible route to forming thietane (B1214591) rings fused to the core structure. acs.org The success and regioselectivity of these reactions would depend on the electronic nature of the alkene and the photochemical reactivity of the thiolactam.

| Entry | Reaction Type | Reactant | Conditions | Product Type |

| 1 | [4+2] Cycloaddition | 2,3-Dimethyl-1,3-butadiene | Toluene, 110°C | Dihydrothiopyran-fused azonine |

| 2 | [3+2] Cycloaddition | Benzonitrile oxide | CH₂Cl₂, 25°C | Thiadiazoline-fused azonine |

| 3 | [3+2] Cycloaddition | Phenyl azide | Toluene, reflux | Thiatriazoline-fused azonine |

| 4 | [2+2] Photocycloaddition | Styrene | hν, Acetone | Thietane-fused azonine |

Table 4: Proposed Cycloaddition Reactions

Design and Synthesis of Conjugates

The functionalization strategies described above pave the way for the design and synthesis of conjugates of 2H-Azonine-2-thione, octahydro-. By introducing appropriate functional groups, the thiolactam scaffold can be covalently linked to other molecules of interest, such as reporter molecules, polymers, or other pharmacophores, without discussing the biological implications of such linkages. nih.gov

For example, an N-substituted derivative bearing a terminal carboxylic acid (e.g., from reaction with ethyl bromoacetate followed by hydrolysis) could be coupled to an amine-containing molecule using standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Alternatively, an azido-functionalized derivative, prepared as described in section 7.2, could undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with an alkyne-modified molecule. This "click chemistry" approach offers high efficiency and orthogonality.

The thione moiety itself can be a point of conjugation. For instance, desulfurization-cyanation reactions could potentially convert the thione into a nitrile, which can then be further elaborated.

| Conjugation Strategy | Functionalized Thiolactam | Coupling Partner | Key Reagents | Linkage Type |

| Amide Coupling | N-Carboxymethyl derivative | Amine-functionalized molecule | DCC, HOBt | Amide bond |

| Click Chemistry (CuAAC) | Azido-substituted derivative | Alkyne-functionalized molecule | CuSO₄, Sodium ascorbate | Triazole ring |

| Thiol-ene Reaction | Thiol (from thione reduction) | Alkene-functionalized molecule | Photoinitiator, hν | Thioether bond |

Table 5: Proposed Conjugation Strategies

Computational and Theoretical Chemistry Studies of 2h Azonine 2 Thione, Octahydro

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio) for Electronic Structure and Stability

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and stability of molecules like 2H-Azonine-2-thione, octahydro-. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. nih.gov It is well-suited for studying the electronic properties of organic molecules. For a molecule like 2H-Azonine-2-thione, octahydro-, DFT calculations could be used to determine key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and electronic transitions of a molecule. nih.govnih.gov

Ab initio methods , which are based on first principles without the use of empirical parameters, can also be employed for high-accuracy calculations of molecular properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark results for the stability of different conformers of 2H-Azonine-2-thione, octahydro-.

A hypothetical application of DFT to analyze the electronic properties of 2H-Azonine-2-thione, octahydro- could yield data such as that presented in Table 1.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 2H-Azonine-2-thione, octahydro- This table is for illustrative purposes and does not represent experimental data.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -654.321 Hartrees |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. chemnet.com By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment. chem960.com This can be particularly useful for distinguishing between different isomers or conformers of 2H-Azonine-2-thione, octahydro-. Various levels of theory, from empirical methods to DFT and ab initio calculations, can be used for this purpose. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental spectra to confirm the structure of the molecule. For 2H-Azonine-2-thione, octahydro-, this would allow for the identification of characteristic vibrational modes, such as the C=S stretching frequency.

Table 2 provides an example of what predicted spectroscopic data for 2H-Azonine-2-thione, octahydro- might look like.

Table 2: Hypothetical Predicted Spectroscopic Data for 2H-Azonine-2-thione, octahydro- This table is for illustrative purposes and does not represent experimental data.

| Nucleus / Bond | Predicted Chemical Shift (ppm) / Vibrational Frequency (cm⁻¹) |

| ¹H (N-H) | 7.8 |

| ¹³C (C=S) | 205.3 |

| C=S Stretch | 1100 |

| N-H Stretch | 3300 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to model chemical reactions, allowing for the exploration of reaction mechanisms, the identification of intermediates, and the characterization of transition states. rsc.org For 2H-Azonine-2-thione, octahydro-, this could involve studying its synthesis, degradation, or its participation in various chemical transformations.

By mapping the potential energy surface of a reaction, chemists can determine the most likely reaction pathway and calculate the activation energies associated with each step. The identification of the transition state structure, which is a first-order saddle point on the potential energy surface, is crucial for understanding the kinetics of a reaction.

For example, the synthesis of 2H-Azonine-2-thione, octahydro- could be modeled to optimize reaction conditions and improve yields. A hypothetical reaction coordinate diagram for a key step in its formation is shown in Figure 1.

Figure 1: Hypothetical Reaction Coordinate Diagram for a Step in the Synthesis of 2H-Azonine-2-thione, octahydro- This diagram is for illustrative purposes and does not represent actual calculated data.

Table 3: Hypothetical Calculated Activation Energies for a Reaction Involving 2H-Azonine-2-thione, octahydro- This table is for illustrative purposes and does not represent experimental data.

| Reaction Step | Activation Energy (kcal/mol) |

| Ring Closure | 15.2 |

| Thionation | 22.5 |

Solvation Models and Their Impact on Compound Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. Solvation models are computational methods used to account for the effects of a solvent on the properties and reactivity of a solute. nih.gov These models can be broadly categorized into explicit and implicit solvation models.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding.

Implicit Solvation Models: These models represent the solvent as a continuous medium with a specific dielectric constant. While less detailed than explicit models, implicit models are computationally less expensive and are often used to calculate the effect of solvation on properties like conformational equilibria and reaction rates.

For 2H-Azonine-2-thione, octahydro-, solvation models could be used to predict its solubility in different solvents and to understand how the solvent affects its conformational preferences and reactivity.

Table 4: Hypothetical Calculated Solvation Free Energies of 2H-Azonine-2-thione, octahydro- in Different Solvents This table is for illustrative purposes and does not represent experimental data.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -5.2 |

| Methanol | 32.6 | -4.1 |

| Chloroform | 4.8 | -2.5 |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, flexibility, and intermolecular interactions of molecules like 2H-Azonine-2-thione, octahydro-. nih.govrsc.org

For a flexible nine-membered ring system like 2H-Azonine-2-thione, octahydro-, MD simulations would be particularly useful for exploring its conformational landscape. nih.gov The simulations can reveal the different low-energy conformations that the molecule can adopt and the timescales of the transitions between them. This information is crucial for understanding its biological activity, if any, and its interactions with other molecules.

MD simulations can also be used to study the aggregation behavior of 2H-Azonine-2-thione, octahydro- in solution and to model its interactions with biological macromolecules, such as proteins or nucleic acids.

Table 5: Hypothetical Results from a Molecular Dynamics Simulation of 2H-Azonine-2-thione, octahydro- This table is for illustrative purposes and does not represent experimental data.

| Property | Result |

| Simulation Time | 100 ns |

| Number of Major Conformers | 3 |

| Average End-to-End Distance | 4.5 Å |

| Solvent Accessible Surface Area | 250 Ų |

Intermolecular Interactions and Supramolecular Assemblies Involving 2h Azonine 2 Thione, Octahydro

Hydrogen Bonding Networks in Solid State and Solution (N-H and C=S interactions)

The thioamide moiety in 2H-Azonine-2-thione, octahydro- is a potent participant in hydrogen bonding. The N-H group serves as a hydrogen bond donor, while the sulfur atom of the C=S group acts as a hydrogen bond acceptor. This donor-acceptor pairing is fundamental to the formation of predictable supramolecular motifs in both the solid state and, to some extent, in solution.

In the solid state, cyclic thioamides and thioureas are known to form robust hydrogen-bonded assemblies. acs.orgacs.org The most common motif is the formation of a dimeric structure through a pair of N-H···S=C hydrogen bonds, creating a stable eight-membered ring. This is a recurring pattern observed in the crystal structures of various cyclic thioureas. acs.orgacs.org These dimeric pairs can further self-assemble into one-dimensional tapes or two-dimensional sheets, depending on other influencing factors such as steric hindrance and the presence of other functional groups.

The strength of the N-H···S hydrogen bond is a significant factor in the stability of these networks. While generally weaker than the corresponding N-H···O bond in lactams, the N-H···S interaction is still a dominant force in the crystal packing of thioamides. acs.org In cyclic triureas derived from 1,4,7-triazacyclononane, which has a nine-membered ring like 2H-Azonine-2-thione, octahydro-, extensive hydrogen bonding has been observed to create chiral, bowl-like conformations. nih.gov This suggests that the nine-membered ring of octahydro-2H-azonine-2-thione could also adopt specific conformations to optimize hydrogen bonding.

In solution, the extent of hydrogen bonding is dependent on the solvent's polarity and its ability to compete for hydrogen bond formation. In non-polar solvents, the self-association through N-H···S hydrogen bonds is more likely to be preserved, leading to the formation of dimers or small oligomers. In polar, protic solvents, the solvent molecules will compete as hydrogen bond donors and acceptors, potentially disrupting the self-associated structures of 2H-Azonine-2-thione, octahydro-.

| Interaction Type | Donor | Acceptor | Typical Geometry in Solid State | Significance |

| Hydrogen Bonding | N-H | C=S | Centrosymmetric Dimers, Tapes, Sheets | Primary interaction governing crystal packing and self-assembly. |

π-π Stacking and Other Non-Covalent Interactions

Given that 2H-Azonine-2-thione, octahydro- is a saturated heterocyclic compound, it lacks aromatic rings, and therefore, classical π-π stacking interactions are not anticipated to be a significant feature of its supramolecular chemistry.

Dipole-Dipole Interactions: The thioamide group possesses a significant dipole moment, which will lead to dipole-dipole interactions between adjacent molecules, influencing their relative orientation in the crystal lattice.

While direct experimental data for 2H-Azonine-2-thione, octahydro- is not available, studies on related cyclic imides have highlighted the importance of various non-covalent interactions in determining their crystal structures. mdpi.com

| Interaction Type | Description | Relevance to 2H-Azonine-2-thione, octahydro- |

| Van der Waals Forces | Weak, non-specific attractive forces. | Contribute to the overall stability of the crystal lattice. |

| Dipole-Dipole Interactions | Electrostatic interactions between permanent dipoles. | The polar thioamide group will lead to significant dipole-dipole interactions. |

Self-Assembly Behavior

The capacity of 2H-Azonine-2-thione, octahydro- to form strong and directional hydrogen bonds is the primary driver for its self-assembly. As discussed, the formation of hydrogen-bonded dimers is a highly probable initial step in the self-assembly process. These dimers can then act as building blocks for larger, more complex supramolecular structures.

The self-assembly of thiols and dithiols on metal surfaces is a well-documented phenomenon, leading to the formation of highly ordered self-assembled monolayers (SAMs). researchgate.netrsc.org While the context is different, it underscores the strong affinity of sulfur-containing compounds for organized structures. In the case of 2H-Azonine-2-thione, octahydro-, self-assembly would occur in the bulk material or in solution, driven by the intermolecular forces previously described, rather than on a substrate.

The flexible nature of the nine-membered ring could also introduce complexity into its self-assembly behavior, potentially allowing for different polymorphic forms in the solid state, each with a unique arrangement of molecules. The synthesis of nine-membered N-heterocycles can be challenging, and the conformation of the ring plays a significant role in the properties of the molecule. sioc-journal.cn

Host-Guest Chemistry Applications (excluding any biological context)

The principles of host-guest chemistry involve the encapsulation of a "guest" molecule within a "host" molecule through non-covalent interactions. wikipedia.org While 2H-Azonine-2-thione, octahydro- is a relatively small molecule and unlikely to act as a host for other molecules in the traditional sense of having a pre-organized cavity, it could potentially function as a guest.

The thioamide group, with its hydrogen bonding capabilities and lone pair of electrons on the sulfur atom, could interact with various host molecules. For instance, macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils, which possess hydrophobic cavities and polar portals, could encapsulate 2H-Azonine-2-thione, octahydro-. nih.gov The hydrophobic alkyl chain of the octahydroazonine ring could be driven into the nonpolar cavity of a host like cyclodextrin, while the polar thioamide group could interact with the hydroxyl groups at the rim of the cyclodextrin. nih.gov

Such host-guest complexation could be used to:

Modify the solubility of 2H-Azonine-2-thione, octahydro- in different solvents.

Control its self-assembly behavior by preventing the formation of hydrogen-bonded dimers.

Develop new materials where the thioamide functionality is presented in a specific orientation within a larger supramolecular structure.

Emerging Research Avenues and Future Directions in 2h Azonine 2 Thione, Octahydro Chemistry

Development of Novel Synthetic Routes

The efficient and stereoselective synthesis of medium to large-sized heterocyclic rings remains a significant challenge in organic chemistry. Future research into 2H-Azonine-2-thione, octahydro- will likely focus on developing new and improved synthetic methodologies.

Ring-Expansion Strategies: A prominent area of exploration is the use of ring-expansion reactions. researchgate.net These methods, which have been successfully applied to other lactams, could provide a powerful tool for accessing the nine-membered azonine (B14745161) ring system from more readily available smaller rings. researchgate.net For instance, strategies involving the successive ring expansion (SuRE) of smaller lactams could be adapted. researchgate.net This would involve a stepwise insertion of carbon atoms into the ring, offering a controlled approach to the desired nine-membered structure.

Modern Cyclization Techniques: Advances in macrocyclization techniques, driven by the need for complex molecular architectures in drug discovery and materials science, will also be pivotal. This includes the exploration of transition-metal-catalyzed ring-closing metathesis (RCM) of appropriate diene-containing precursors, as well as intramolecular amidation or thionation reactions of linear amino acids or esters.

Projected Research Directions:

Adaptation of Ring-Expansion Reactions: Investigating the applicability of known ring-expansion methodologies, such as the SuRE method, to synthesize the octahydro-2H-azonine-2-thione core from smaller cyclic thiolactams.

Development of Novel Cyclization Precursors: Designing and synthesizing linear precursors optimized for macrocyclization to the nine-membered ring, potentially employing protecting group strategies to control reactivity.

Computational Modeling: Utilizing computational studies to predict the feasibility and outcomes of various synthetic routes, helping to guide experimental efforts. researchgate.net

Exploration of Catalytic Applications (e.g., as ligands or organocatalysts)

The presence of both a nitrogen and a sulfur atom within the heterocyclic ring of 2H-Azonine-2-thione, octahydro- makes it an intriguing candidate for applications in catalysis.

Ligand Development: The sulfur and nitrogen atoms can act as coordination sites for metal centers, suggesting potential as a bidentate ligand in transition-metal catalysis. The conformational flexibility of the nine-membered ring could allow it to adopt various coordination modes, potentially influencing the selectivity and reactivity of the metal catalyst. Future work could involve the synthesis of complexes with various metals and their evaluation in reactions such as cross-coupling, hydrogenation, and polymerization.

Organocatalysis: The thione group, with its hydrogen-bonding capabilities, opens the door to organocatalysis. Thiourea-based organocatalysts have demonstrated remarkable success in a wide range of asymmetric transformations by activating electrophiles through hydrogen bonding. jst.go.jprsc.org It is conceivable that chiral derivatives of 2H-Azonine-2-thione, octahydro- could be developed as novel organocatalysts. Research in this area would focus on synthesizing enantiomerically pure versions of the molecule and testing their efficacy in stereoselective reactions. rsc.org

| Potential Catalytic Role | Key Structural Feature | Exemplary Reaction Type |

| Metal Ligand | N, S donor atoms | Cross-coupling, Hydrogenation |

| Organocatalyst | Thione (C=S) group | Asymmetric Michael additions, Aldol reactions |

Materials Science Applications (e.g., as building blocks for polymers or functional materials)

The unique structure of 2H-Azonine-2-thione, octahydro- also suggests its potential as a monomer for the synthesis of novel polymers and functional materials.

Ring-Opening Polymerization: Cyclic esters and amides (lactams) are well-known to undergo ring-opening polymerization (ROP) to produce polyesters and polyamides, respectively. Similarly, 2H-Azonine-2-thione, octahydro- could potentially undergo ROP to yield a polyamide with pendant thioamide groups or a polymer containing thioamide linkages in the backbone. These sulfur-containing polymers could exhibit interesting properties, such as high refractive indices, metal-binding capabilities, and unique thermal or mechanical characteristics.

Functional Material Precursor: The thione group can be a handle for further functionalization. For example, it can be converted to other functional groups or used as a reactive site for cross-linking or surface modification. This could enable the creation of materials with tailored properties for applications in areas like coatings, adhesives, or advanced composites. The development of cyclopentane-1,3-diol as a building block for polymers highlights the interest in cyclic structures for materials science. nih.gov

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure and conformational dynamics of 2H-Azonine-2-thione, octahydro- is crucial for all the aforementioned applications. Due to the flexibility of the nine-membered ring, it likely exists as a mixture of conformers in solution.

Multinuclear and Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as 2D NOESY and ROESY, will be essential for elucidating the through-space proximity of protons and thus the preferred conformations. Variable-temperature NMR studies could provide insights into the energy barriers between different conformers.

Computational and Spectroscopic Synergy: Combining experimental spectroscopic data with high-level computational chemistry will be a powerful approach. researchgate.net Density functional theory (DFT) calculations can be used to predict the geometries and relative energies of different conformers, as well as to simulate their NMR and vibrational spectra. researchgate.net This synergistic approach has been successfully used to characterize other complex heterocyclic systems. researcher.life

| Spectroscopic Technique | Information Gained |

| 2D NMR (NOESY, ROESY) | Conformational analysis, through-space interactions |

| Variable-Temperature NMR | Conformational dynamics, energy barriers |

| X-ray Crystallography | Solid-state structure |

| Computational Modeling (DFT) | Predicted geometries, relative energies, simulated spectra |

Integration with Flow Chemistry and Automated Synthesis

Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes, which offer advantages in terms of safety, efficiency, and scalability. nih.govspringerprofessional.de The synthesis and derivatization of 2H-Azonine-2-thione, octahydro- are well-suited for these technologies.

Flow Synthesis: Performing cyclization or ring-expansion reactions in a continuous flow reactor could allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities. researchgate.netdurham.ac.uk Flow chemistry is particularly advantageous for handling hazardous reagents or intermediates and for performing reactions at elevated temperatures and pressures safely. springerprofessional.dedurham.ac.uk The synthesis of various heterocycles has been successfully demonstrated using flow chemistry approaches. uc.pt

Automated Derivatization: An automated synthesis platform could be employed to rapidly generate a library of derivatives of 2H-Azonine-2-thione, octahydro-. By systematically varying substituents on the ring, researchers could quickly explore the structure-activity relationships for catalytic or materials science applications. This approach is analogous to the automated synthesis of oligonucleotides and other complex molecules. wikipedia.org

Future Outlook: The integration of flow chemistry and automation would not only accelerate the fundamental research on 2H-Azonine-2-thione, octahydro- but also pave the way for its potential large-scale production should a significant application be discovered. durham.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.